molecular formula C7H8OS B182387 1-(2-Thienyl)acetone CAS No. 15022-18-1

1-(2-Thienyl)acetone

Cat. No.: B182387
CAS No.: 15022-18-1
M. Wt: 140.2 g/mol
InChI Key: FOWXQMONAFWJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Thienyl)acetone is an organic compound with the chemical formula C8H8OS. It is a colorless to pale yellow liquid with a distinctive thiol and aromatic odor. This compound is soluble in organic solvents such as alcohols and ethers but insoluble in water. It has a density of 1.11 g/cm³ and a boiling point of 163-165°C . This compound is an important intermediate in organic synthesis, commonly used to prepare sulfur-containing and aromatic-containing compounds .

Preparation Methods

1-(2-Thienyl)acetone can be synthesized through various methods. One common method involves the ring-closing reaction of thiophene and the reaction of acetic acid with 2-thiophene methanol to prepare 1-butanone, followed by an oxidation reaction to generate this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Thienyl)acetone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution and acylation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-(2-Thienyl)acetone exerts its effects involves its role as an acylation agent. It catalyzes the heterocyclization of thiophene derivatives, leading to the formation of thienopyridines and other biologically active compounds . The molecular targets and pathways involved in these reactions depend on the specific application and the compounds being synthesized.

Comparison with Similar Compounds

1-(2-Thienyl)acetone can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its versatility as an intermediate in the synthesis of various sulfur-containing and aromatic compounds, making it valuable in multiple fields of research and industry.

Properties

IUPAC Name

1-thiophen-2-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-6(8)5-7-3-2-4-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWXQMONAFWJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15022-18-1
Record name 1-(2-Thienyl)acetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Thienyl)acetone
Reactant of Route 2
Reactant of Route 2
1-(2-Thienyl)acetone
Reactant of Route 3
Reactant of Route 3
1-(2-Thienyl)acetone
Reactant of Route 4
Reactant of Route 4
1-(2-Thienyl)acetone
Reactant of Route 5
1-(2-Thienyl)acetone
Reactant of Route 6
Reactant of Route 6
1-(2-Thienyl)acetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.